molecular formula C11H14N2O3 B11797477 Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate

Cat. No.: B11797477
M. Wt: 222.24 g/mol
InChI Key: GKUMXFMRLIUAFG-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropyl-4-hydroxy-6-methylpyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(2-cyclopropyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate

InChI

InChI=1S/C11H14N2O3/c1-6-8(5-9(14)16-2)11(15)13-10(12-6)7-3-4-7/h7H,3-5H2,1-2H3,(H,12,13,15)

InChI Key

GKUMXFMRLIUAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2CC2)CC(=O)OC

Origin of Product

United States

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